molecular formula C27H26N2O3S2 B2775103 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 892289-43-9

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2775103
CAS No.: 892289-43-9
M. Wt: 490.64
InChI Key: PAXZQDCDNCFKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of amino and sulfonyl groups: Amination and sulfonylation reactions are employed to introduce these functional groups onto the thiophene ring.

    Attachment of phenyl and dimethylphenyl groups: These groups can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene moieties.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the attached phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways or interactions.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Production: Potential use in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various aromatic or heterocyclic systems.

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

For precise and detailed information, consulting specific scientific literature or databases is recommended

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-16-11-13-21(19(4)14-16)24(30)25-23(28)26(34(31,32)20-8-6-5-7-9-20)27(33-25)29-22-15-17(2)10-12-18(22)3/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXZQDCDNCFKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC(=C3)C)C)S(=O)(=O)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.